Physicochemical Profiling and Experimental Methodologies for (2S)-4-Methyl-2-morpholinemethanamine Dihydrochloride in Drug Discovery
Physicochemical Profiling and Experimental Methodologies for (2S)-4-Methyl-2-morpholinemethanamine Dihydrochloride in Drug Discovery
Structural Significance & Causality in Medicinal Chemistry
In modern drug discovery, the strategic incorporation of heterocycles is paramount for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds. (2S)-4-Methyl-2-morpholinemethanamine Dihydrochloride (CAS: 137524-88-0) serves as a highly specialized chiral building block, frequently utilized in proteomics research and the synthesis of targeted therapeutics, such as pyrrolo[3,4-d]pyrimidine-based kinase inhibitors[1][2].
As an application scientist, I approach this compound not merely as a reagent, but as a calibrated structural module. The rationale behind its specific chemical form is driven by three mechanistic pillars:
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The Morpholine Core: The oxygen-nitrogen heterocycle acts as a weak base and a hydrophilic modulator. By appending this moiety to a hydrophobic pharmacophore, we significantly reduce the overall LogP, thereby enhancing aqueous solubility and metabolic stability against hepatic cytochromes.
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The (2S) Stereocenter: Chirality is non-negotiable in kinase inhibition. The (2S) configuration dictates the precise spatial vector of the primary amine. This specific orientation allows the amine to project into the solvent-exposed channel of the kinase ATP-binding pocket, forming critical hydrogen bonds that drastically improve target affinity compared to the (2R) enantiomer or racemic mixtures[2].
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The Dihydrochloride Salt Form: The free base form of this compound (CAS: 141814-57-5) is an oily liquid or low-melting solid that is highly susceptible to atmospheric oxidation and carbon dioxide absorption (forming carbamates)[3]. Converting it to the dihydrochloride salt ensures stoichiometric protonation of both the morpholine nitrogen and the primary amine. This creates a highly crystalline, thermodynamically stable powder that guarantees precise molar dosing during synthesis.
Quantitative Physicochemical Properties
The following table summarizes the core physicochemical data required for formulation and synthetic planning[4][5][6].
| Property | Value | Causality / Impact |
| Chemical Name | (2S)-4-Methyl-2-morpholinemethanamine Dihydrochloride | Nomenclature standard for regulatory filing. |
| CAS Number | 137524-88-0 | Unique identifier for the (2S) di-HCl salt form. |
| Molecular Formula | C₆H₁₆Cl₂N₂O | Indicates the 1:2 stoichiometry of base to HCl. |
| Molecular Weight | 203.11 g/mol | Critical for calculating precise molar equivalents. |
| Appearance | White to off-white crystalline powder | Indicates high purity and thermodynamic stability. |
| pKa (Calculated) | ~8.3 (Morpholine N), ~9.5 (Primary Amine) | Dictates ionization state at physiological pH (7.4). |
| Solubility | >50 mg/mL in H₂O and DMSO | Ensures complete dissolution in biological assays. |
Application Workflow: Kinase Inhibitor Design
When integrating this building block into a discovery pipeline, it is typically coupled to a halogenated core via Nucleophilic Aromatic Substitution (SNAr) or amidation. The workflow below illustrates the logical progression of this integration.
Fig 1. Synthetic integration of (2S)-4-Methyl-2-morpholinemethanamine into kinase inhibitors.
Experimental Methodologies (Self-Validating Systems)
Trustworthiness in drug discovery relies on protocols that inherently prove their own validity. The following methodologies are designed as self-validating systems to ensure the integrity of (2S)-4-Methyl-2-morpholinemethanamine Dihydrochloride before it enters the synthetic pipeline.
Protocol 1: LC-MS/MS Analysis for Purity and Mass Confirmation
Purpose: To confirm the exact mass (m/z 131.1 [M+H]⁺ for the dissociated free base) and ensure chemical purity >98%. Self-Validation Mechanism: The protocol mandates the injection of a mobile phase blank prior to the sample to rule out column carryover, followed by a co-injection with a certified reference standard to lock the retention time.
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Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid.
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System Setup: Utilize a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Set the flow rate to 0.4 mL/min.
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Gradient: Run a linear gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.
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Validation Step: Inject the blank. If the baseline is flat, inject the sample. The primary peak must account for >98% of the total UV area (at 210 nm), with a corresponding mass spectrum of 131.1 m/z.
Protocol 2: Chiral HPLC for Enantiomeric Excess (ee) Determination
Purpose: To guarantee that the (2S) configuration is present at >99% ee, preventing off-target toxicities associated with the (2R) enantiomer. Self-Validation Mechanism: The assay is validated by spiking the sample with the racemic free base mixture (CAS: 141814-57-5)[3]. A valid run must demonstrate baseline resolution (Rs > 1.5) of two distinct peaks.
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Preparation: Free-base the sample using a mild aqueous carbonate buffer, extract into ethyl acetate, and dry. Dissolve in Hexane/Isopropanol (90:10).
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System Setup: Use a chiral stationary phase column (e.g., Chiralpak AD-H).
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Validation Step: Run the racemic spike control. Confirm two peaks.
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Execution: Run the pure sample. Calculate ee% =[(Area S - Area R) / (Area S + Area R)] x 100.
Protocol 3: Kinetic Aqueous Solubility Assay (Nephelometry)
Purpose: To determine the thermodynamic solubility limit in physiological buffer (pH 7.4). Self-Validation Mechanism: The inclusion of a highly soluble control (Caffeine) and a poorly soluble control (Amiodarone). If the controls deviate from their established historical ranges, the assay is flagged and rejected.
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Preparation: Prepare a 10 mM stock solution of the compound in DMSO.
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Dilution: Spike the stock into Phosphate Buffered Saline (PBS, pH 7.4) across a concentration gradient (1 µM to 500 µM), keeping final DMSO concentration <1%.
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Incubation: Incubate at 37°C for 2 hours with shaking.
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Measurement: Measure light scattering (nephelometry) at 620 nm. The onset of precipitation (increased scattering) marks the kinetic solubility limit.
Analytical Quality Control Workflow
The logical progression of the self-validating protocols forms a strict quality gate, visualized below:
Fig 2. Self-validating analytical workflow for purity and solubility assessment.
Conclusion
(2S)-4-Methyl-2-morpholinemethanamine Dihydrochloride is an indispensable asset in the medicinal chemist's toolkit. By leveraging its unique physicochemical properties—specifically its hydrophilicity and precise stereochemistry—researchers can systematically rescue poorly soluble pharmacophores and enhance target-specific binding. Adhering to the rigorous, self-validating analytical frameworks outlined in this guide ensures that downstream biological data remains robust, reproducible, and scientifically sound.
References
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Title: United States Patent - Covalent Inhibitors of Interleukin-2 Inducible T Cell Kinase (Itk) Source: Google APIs / US Patent Office URL: [Link]
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Title: (4-Methylmorpholin-2-yl)methanamine | CAS 141814-57-5 Source: American Elements URL: [Link]
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